molecular formula C15H15NO2 B14100641 3-[4-(Dimethylamino)phenyl]-1-(2-furanyl)-2-propen-1-one

3-[4-(Dimethylamino)phenyl]-1-(2-furanyl)-2-propen-1-one

Cat. No.: B14100641
M. Wt: 241.28 g/mol
InChI Key: HSRLRBJNFBZQDP-UHFFFAOYSA-N
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Description

2-Propen-1-one, 3-[4-(dimethylamino)phenyl]-1-(2-furanyl)- is a chalcone derivative known for its unique structural properties and diverse applications Chalcones are a class of compounds with strong electron donor-acceptor interactions, making them valuable in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 3-[4-(dimethylamino)phenyl]-1-(2-furanyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-(dimethylamino)benzaldehyde and 2-acetylfuran in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the Claisen-Schmidt condensation reaction. This may include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-one, 3-[4-(dimethylamino)phenyl]-1-(2-furanyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild acidic or basic conditions.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted chalcones depending on the nucleophile used.

Scientific Research Applications

2-Propen-1-one, 3-[4-(dimethylamino)phenyl]-1-(2-furanyl)- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development and design.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs), fluorescent dyes, and sensors due to its photophysical properties.

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 3-[4-(dimethylamino)phenyl]-1-(2-furanyl)- is primarily based on its ability to undergo intramolecular charge transfer (ICT). This involves the transfer of electron density from the electron-donating dimethylamino group to the electron-accepting carbonyl group. This charge transfer results in unique photophysical properties, such as fluorescence, which can be exploited in various applications. The compound may also interact with biological targets, such as enzymes or receptors, through non-covalent interactions, leading to potential biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-[4-(Dimethylamino)phenyl]-1-(4-nitrophenyl)-2-propen-1-one
  • (2E)-3-[4-(Dimethylamino)phenyl]-1-(Naphthalen-1-yl)prop-2-en-1-one

Uniqueness

2-Propen-1-one, 3-[4-(dimethylamino)phenyl]-1-(2-furanyl)- stands out due to its unique combination of a dimethylamino group and a furan ring. This structural arrangement enhances its electron-donating and accepting capabilities, leading to distinct photophysical properties. Compared to similar compounds, it offers a different balance of electronic and steric effects, making it suitable for specific applications in organic electronics and fluorescent dyes.

Properties

IUPAC Name

3-[4-(dimethylamino)phenyl]-1-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-16(2)13-8-5-12(6-9-13)7-10-14(17)15-4-3-11-18-15/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRLRBJNFBZQDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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